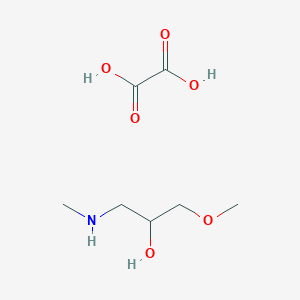

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a chemical compound with the molecular formula C7H15NO6 and a molecular weight of 209.2 g/mol . It is also known by its IUPAC name, 1-methoxy-3-(methylamino)-2-propanol oxalate . This compound is typically found in a powder form and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid involves the reaction of 1-methoxy-3-(methylamino)-2-propanol with oxalic acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product . The purity of the compound is usually around 95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction may produce amines or other reduced compounds .

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in industrial processes for the production of various chemical products.

Wirkmechanismus

The mechanism of action of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid include:

- 1-Methoxy-3-(methylamino)-2-propanol

- 2-Hydroxy-3-methoxypropylamine

- Methylamino-2-propanol

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its oxalate form. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biologische Aktivität

The compound (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a derivative of methylamine and oxalic acid, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and implications of this compound based on diverse research findings.

Synthesis

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine involves the reaction of methylamine with oxalic acid under controlled conditions. The resulting compound exhibits unique structural properties that may influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of methylamine, including those involving oxalic acid, exhibit significant antimicrobial activity. A study highlighted that certain synthesized carbamates demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting that the presence of the oxalic acid moiety may enhance the efficacy of these compounds against specific bacterial strains .

Interaction with Biological Membranes

The interaction of oxalic acid with methylamine has been shown to affect membrane permeability. It was observed that organic ammonium salts, including those derived from methylamine, can modulate the activity of ATPase enzymes in biological membranes. This modulation can lead to changes in ion permeability, which is crucial for maintaining cellular homeostasis and energy production .

Potential as a PET Tracer

In another context, similar compounds have been evaluated for their potential as positron emission tomography (PET) tracers. The biological stability and distribution of these compounds in vivo were assessed, revealing their potential utility in imaging applications related to metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methylamine derivatives demonstrated that compounds containing oxalic acid exhibited potent antimicrobial properties. The results indicated that these compounds could serve as effective agents against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .

Case Study 2: Membrane Interaction

In experiments assessing the effects on ATP synthesis in chloroplast membranes, it was found that compounds with ammonium functionalities could disrupt proton gradients, thereby affecting ATP production. This finding is significant for understanding how such compounds might influence energy metabolism in plant cells and potentially in human cells .

Data Tables

| Compound | Activity | Target Organism |

|---|---|---|

| (2-Hydroxy-3-methoxypropyl)(methyl)amine | Antimicrobial | M. avium subsp. paratuberculosis |

| This compound | Modulation of ATPase activity | Chloroplast membranes |

| Methylamine derivatives | Potential PET tracer | Various metabolic pathways |

Eigenschaften

IUPAC Name |

1-methoxy-3-(methylamino)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.C2H2O4/c1-6-3-5(7)4-8-2;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPPYKVAWWNTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.